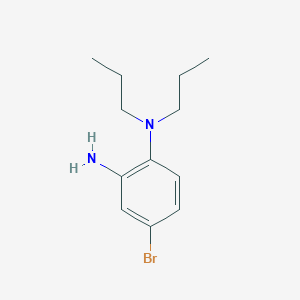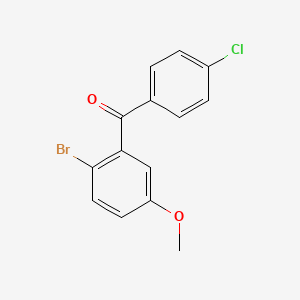
2-Acetoxy-4'-hexyloxybenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetoxy-4’-hexyloxybenzophenone is an organic compound with the molecular formula C21H24O4 and a molecular weight of 340.41 g/mol It is characterized by the presence of an acetoxy group at the second position and a hexyloxy group at the fourth position on the benzophenone core structure
Preparation Methods
The synthesis of 2-Acetoxy-4’-hexyloxybenzophenone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4’-hexyloxybenzophenone and acetic anhydride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the acetylation process. The reaction mixture is typically heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Chemical Reactions Analysis
2-Acetoxy-4’-hexyloxybenzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The acetoxy and hexyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
2-Acetoxy-4’-hexyloxybenzophenone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Acetoxy-4’-hexyloxybenzophenone involves its interaction with specific molecular targets. The acetoxy and hexyloxy groups play a crucial role in modulating the compound’s reactivity and binding affinity to these targets. The pathways involved in its mechanism of action are currently under investigation, with a focus on understanding how it exerts its effects at the molecular level .
Comparison with Similar Compounds
2-Acetoxy-4’-hexyloxybenzophenone can be compared with other similar compounds, such as:
2-Acetoxy-4’-methoxybenzophenone: This compound has a methoxy group instead of a hexyloxy group, which affects its chemical properties and applications.
2-Acetoxy-4’-ethoxybenzophenone:
2-Acetoxy-4’-butoxybenzophenone: The butoxy group imparts unique characteristics to this compound, distinguishing it from 2-Acetoxy-4’-hexyloxybenzophenone.
Properties
IUPAC Name |
[2-(4-hexoxybenzoyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O4/c1-3-4-5-8-15-24-18-13-11-17(12-14-18)21(23)19-9-6-7-10-20(19)25-16(2)22/h6-7,9-14H,3-5,8,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSRCGJXAXNIGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641589 |
Source


|
| Record name | 2-[4-(Hexyloxy)benzoyl]phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890098-60-9 |
Source


|
| Record name | 2-[4-(Hexyloxy)benzoyl]phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Cyclopropylbenzo[d]oxazol-5-amine](/img/structure/B1292170.png)








![1-[3-(Aminomethyl)phenyl]ethan-1-one hydrochloride](/img/structure/B1292197.png)



